Physicochemical Differentiation: Lipophilicity and Thermal Stability vs. Edaravone
1-Methyl-3-phenyl-1H-pyrazol-5-ol exhibits a calculated LogP of 0.6263, reflecting moderate lipophilicity [1]. In contrast, the clinically used pyrazolone derivative edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has a reported LogP of 0.97 [2]. This difference of approximately 0.34 LogP units indicates that 1-methyl-3-phenyl-1H-pyrazol-5-ol is slightly more hydrophilic. Additionally, the target compound has a high melting point of 213-215°C [1], whereas edaravone melts at 128-131°C [3], demonstrating superior thermal stability for applications requiring elevated processing temperatures.
| Evidence Dimension | Lipophilicity (LogP) and Melting Point |
|---|---|
| Target Compound Data | LogP = 0.6263; Melting Point = 213-215°C |
| Comparator Or Baseline | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): LogP = 0.97; Melting Point = 128-131°C |
| Quantified Difference | LogP difference = -0.34; Melting Point difference = +85°C |
| Conditions | Calculated LogP (method unspecified); experimental melting point |
Why This Matters
The distinct lipophilicity profile influences membrane permeability and solubility, while the higher melting point enables broader temperature tolerance in formulation and synthetic workflows.
- [1] Molbase. (n.d.). 1-甲基-3-苯基-1H-吡唑-5-醇. Retrieved from https://qiye.molbase.cn/d231190/16876490-31807233/ View Source
- [2] DrugBank. (n.d.). Edaravone. Retrieved from https://go.drugbank.com/drugs/DB12243 View Source
- [3] PubChem. (n.d.). Edaravone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Edaravone View Source
